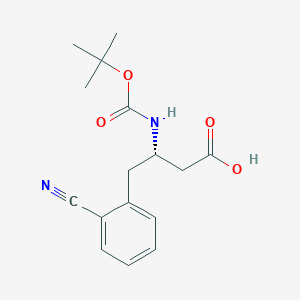

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMUTHPYXNFHBB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901148763 | |

| Record name | (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-83-3 | |

| Record name | (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-2-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901148763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a derivative of butyric acid, is a chiral building block with significant potential in medicinal chemistry and pharmaceutical development. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality and a cyano-substituted phenyl ring, makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the realm of peptidomimetics and small molecule drug candidates. The presence of the 2-cyano-phenyl moiety is of particular interest, as the nitrile group can modulate the electronic properties, binding interactions, and metabolic stability of a parent molecule. This technical guide provides a comprehensive overview of the known properties, characteristics, and potential applications of this compound.

Core Properties and Characteristics

Precise experimental data for this compound is limited in publicly accessible literature, reflecting its specialized nature as a research and development compound. The following tables summarize the available quantitative data.

| Property | Value | Source |

| CAS Number | 270065-83-3 | [1][2] |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [1] |

| Molecular Weight | 304.34 g/mol | N/A |

| Appearance | Lyophilized powder | [1] |

| Purity | ≥95% | [1] |

| Predicted Physicochemical Properties | Value | Source |

| Boiling Point | 496.8 ± 40.0 °C | N/A |

| Density | 1.19 g/cm³ | N/A |

| Solubility | Soluble in dichloromethane, ethanol, and dimethyl sulfoxide. | N/A |

Experimental Protocols

Synthesis

A common method for the synthesis of Boc-protected amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A general workflow is proposed below.

Workflow for the Synthesis of Boc-Protected Amino Acids

Caption: General workflow for the synthesis of Boc-protected amino acids.

A patent for a similar compound, BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid, describes a process that involves mixing the free amino acid with an inorganic base in water, followed by the addition of a solution of di-tert-butyl dicarbonate in an organic solvent. The reaction is carried out at a controlled temperature. After the reaction, the pH is adjusted to acidic, and the product is extracted with an organic solvent.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for both the purification and purity analysis of Boc-protected amino acids.

General HPLC Workflow for Amino Acid Analysis

References

A Technical Guide to Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. This document details its chemical identity, physicochemical properties, and its significant role in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. A detailed synthesis protocol, insights into its mechanism of action in final drug products, and relevant analytical methodologies are presented to support researchers and drug development professionals in their work with this compound.

Introduction

This compound, a non-natural amino acid derivative, has garnered significant attention in medicinal chemistry and process development. Its unique structural features, including the stereospecific amino group, the butyric acid backbone, and the ortho-substituted cyanophenyl moiety, make it a valuable synthon for creating complex, biologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its application in multi-step syntheses, particularly in peptide chemistry and the construction of peptidomimetics.

The primary application of this compound lies in its role as a key building block for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The cyanophenyl group, in particular, is a key pharmacophore that can interact with the active site of the DPP-4 enzyme.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 270065-83-3 | [1] |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [1] |

| Molecular Weight | 304.34 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Purity | ≥97% | [3] |

| Storage Conditions | 2-8°C, dry, sealed | [2] |

Note: The HCl salt of the parent amine, (S)-3-Amino-4-(2-cyanophenyl)butanoic acid, has the CAS number 270065-82-2.[3]

Synthesis

The synthesis of this compound involves two key stages: the synthesis of the parent amino acid, (S)-3-Amino-4-(2-cyanophenyl)butanoic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Synthesis of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid

While specific proprietary synthesis routes may vary, a general approach can be inferred from standard organic chemistry principles. One plausible method involves the asymmetric synthesis starting from a suitable chiral precursor to establish the (S)-stereocenter.

Boc Protection of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid

The protection of the amino group is a standard procedure in organic synthesis. A general experimental protocol is provided below.

Experimental Protocol: Boc Protection

-

Dissolution: Dissolve (S)-3-Amino-4-(2-cyanophenyl)butanoic acid in a suitable solvent system, such as a mixture of dioxane and water or acetone and water.

-

Base Addition: Add a suitable base, such as sodium hydroxide or triethylamine, to deprotonate the amino group and facilitate the reaction.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O), typically in a slight molar excess, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, acidify the reaction mixture with a mild acid, such as citric acid or potassium hydrogen sulfate, to a pH of 2-3.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography to yield pure this compound.

A schematic representation of the Boc protection step is provided below.

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of DPP-4 inhibitors.

Role in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by prolonging the action of incretin hormones. The general mechanism is illustrated in the signaling pathway below.

This compound provides the core structure for the part of the DPP-4 inhibitor that interacts with the S1 and S2 binding pockets of the enzyme. The cyanophenyl group is particularly important for binding affinity and selectivity.

Analytical Methods

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and to monitor the progress of the synthesis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the molecular structure of the compound. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |

| Chiral HPLC | To determine the enantiomeric purity of the (S)-isomer. |

Conclusion

This compound is a well-defined and critical building block in modern pharmaceutical development. Its specific stereochemistry and functional groups are essential for the synthesis of potent and selective DPP-4 inhibitors. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Boc-Protected Amino Acids: A Case Study Approach

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characterization of Boc-protected amino acids, with a specific focus on isomers of Boc-3-Amino-4-(cyano-phenyl)-butyric acid. While a thorough search of publicly available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid," this guide will utilize data for analogous compounds and general spectroscopic principles to provide a detailed analytical framework. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel organic molecules.

The following sections will present expected spectroscopic data for a closely related isomer, provide detailed experimental protocols for data acquisition, and illustrate key workflows and structural relationships through diagrams.

Spectroscopic Data of an Analogous Compound: Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid

Due to the absence of specific data for the ortho-cyano isomer, this section outlines the expected spectroscopic characteristics of the para-cyano isomer, Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid. The data presented is based on the analysis of its constituent functional groups and is intended to serve as a reference for researchers working with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 | Doublet | 2H | Aromatic protons ortho to -CN |

| ~ 7.4 | Doublet | 2H | Aromatic protons meta to -CN |

| ~ 5.0 | Broad Singlet | 1H | NH (Boc) |

| ~ 4.1 | Multiplet | 1H | CH-NH |

| ~ 2.9 | Multiplet | 2H | CH₂-Aryl |

| ~ 2.6 | Multiplet | 2H | CH₂-COOH |

| ~ 1.4 | Singlet | 9H | C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 172 | C=O (Carboxylic acid) |

| ~ 155 | C=O (Boc) |

| ~ 145 | Quaternary Aromatic Carbon (ipso to CH₂) |

| ~ 132 | Aromatic CH (meta to -CN) |

| ~ 130 | Aromatic CH (ortho to -CN) |

| ~ 119 | C≡N |

| ~ 110 | Quaternary Aromatic Carbon (ipso to -CN) |

| ~ 80 | Quaternary Carbon (Boc) |

| ~ 50 | CH-NH |

| ~ 40 | CH₂-Aryl |

| ~ 38 | CH₂-COOH |

| ~ 28 | C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H Stretch (Amide) |

| 3300-2500 | Broad | O-H Stretch (Carboxylic Acid) |

| ~ 2980 | Medium | C-H Stretch (Aliphatic) |

| ~ 2230 | Medium, Sharp | C≡N Stretch (Nitrile) |

| ~ 1710 | Strong | C=O Stretch (Carboxylic Acid) |

| ~ 1690 | Strong | C=O Stretch (Boc Amide) |

| ~ 1520 | Medium | N-H Bend (Amide II) |

| ~ 1160 | Strong | C-O Stretch (Boc) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Boc-(S)-3-Amino-4-(4-cyano-phenyl)-butyric acid (Molecular Formula: C₁₆H₂₀N₂O₄), the expected molecular weight is approximately 304.34 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z Value | Ion |

| 305.14 | [M+H]⁺ (Protonated Molecule) |

| 327.12 | [M+Na]⁺ (Sodium Adduct) |

| 249.12 | [M-C₄H₈+H]⁺ (Loss of isobutylene) |

| 205.09 | [M-Boc+H]⁺ (Loss of Boc group) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 2. Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. * ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC) : For unambiguous assignments, acquire 2D NMR spectra. These experiments are crucial for establishing proton-proton and proton-carbon correlations.

-

#### FT-IR Spectroscopy

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powder onto the ATR crystal. 2. Background Spectrum : Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum : Apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. 2. Ionization : Electrospray ionization (ESI) is a common technique for this type of molecule as it is a soft ionization method that typically leaves the molecule intact. 3. Mass Analysis : The ionized sample is introduced into the mass analyzer. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used. This allows for the determination of the elemental composition.

-

Data Interpretation : The resulting mass spectrum plots the relative intensity of ions against their mass-to-charge (m/z) ratio.

### Visualizations

General Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a novel organic compound using various spectroscopic techniques.

Caption: A logical workflow for the spectroscopic characterization of a novel compound.

General Structure of a Boc-Protected β-Amino Acid

The diagram below illustrates the key structural components of a Boc-protected β-amino acid with a cyanophenyl substituent.

Caption: Key functional groups of a Boc-protected β-amino acid.

Solubility of "Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid" in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the general properties of Boc-protected amino acids and provides detailed experimental protocols for determining its solubility in common organic solvents. Furthermore, a logical workflow for solubility assessment, crucial for drug discovery and development, is presented.

Introduction

This compound is a chiral building block utilized in the synthesis of various pharmaceutical agents, including protease inhibitors and other bioactive molecules.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a chiral center, and a cyano-phenyl moiety, makes it a valuable component in the construction of complex organic molecules.[1] Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, purification processes, and formulation development.

Expected Solubility Profile

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Expected Solubility | Notes |

| Amides | N,N-Dimethylformamide (DMF) | Soluble | A common solvent for peptide synthesis. |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often used when higher solubility is required. | |

| Halogenated | Dichloromethane (DCM) | Soluble | A versatile solvent for many organic compounds. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Highly Soluble | A strong solvent, often used for compounds with low solubility.[2] |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Solubility may be lower compared to more polar solvents. |

| Diethyl ether | Sparingly Soluble | Generally, less effective for polar compounds. | |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The carboxylic acid group should aid solubility. |

| Esters | Ethyl acetate | Moderately Soluble | Often used in extraction and purification processes. |

| Hydrocarbons | Toluene, Hexane | Insoluble | Not expected to be effective solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a solid in a liquid.[3]

Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.[3]

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation to ensure saturation.[4]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove all undissolved solid particles.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[4]

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment in Drug Discovery

The assessment of solubility is a critical step in the early stages of drug discovery and development.[5][6] Poor solubility can lead to challenges in formulation, reduced bioavailability, and unreliable in vitro assay results.[7] The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity (NCE).

Caption: A logical workflow for solubility assessment in drug discovery.

Conclusion

While specific quantitative solubility data for this compound is not publicly documented, its chemical structure suggests good solubility in polar aprotic organic solvents. For drug development professionals and researchers, it is imperative to experimentally determine the solubility in relevant solvent systems to ensure robust and reproducible synthetic and formulation processes. The provided experimental protocol for the shake-flask method offers a reliable approach for obtaining this critical data. The outlined solubility assessment workflow highlights the importance of early and continuous evaluation of this fundamental physicochemical property throughout the drug discovery and development pipeline.

References

- 1. Boc-(R)-3-amino-4-(3-cyano-phenyl)-butyric acid [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Comprehensive Technical Guide to the Chemical Stability and Storage of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability and recommended storage conditions for Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes. This document outlines the expected degradation pathways, provides detailed experimental protocols for stability assessment, and recommends optimal storage conditions.

Chemical Profile and Structural Features

This compound possesses several functional groups that influence its chemical stability:

-

Boc (tert-Butoxycarbonyl) Protecting Group: This amine protecting group is notoriously labile under acidic conditions and susceptible to thermal degradation. It is generally stable to basic and nucleophilic conditions.

-

Carboxylic Acid: This functional group can participate in typical acid-base reactions and esterification.

-

Cyano-phenyl Group: The nitrile group on the aromatic ring is generally stable; however, it can be susceptible to hydrolysis under extreme acidic or basic conditions, converting to an amide or carboxylic acid. The electron-withdrawing nature of the cyano group can influence the reactivity of the aromatic ring.

Recommended Storage Conditions

Based on data from suppliers of structurally similar compounds and general best practices for Boc-protected amino acids, the following storage conditions are recommended to ensure the long-term integrity of this compound.

| Storage Condition | Temperature Range | Duration | Form | Container Closure System |

| Long-Term Storage | -20°C to -80°C[1] | Up to 6 months+ | Lyophilized powder | Tightly sealed, inert atmosphere |

| Short-Term Storage | 2°C to 8°C[1][2] | Up to 1 week | Lyophilized powder | Tightly sealed, inert atmosphere |

| Working Solution Storage | -20°C in an appropriate anhydrous solvent (e.g., DMF, DMSO) | Up to 1 month | Solution | Tightly sealed, protected from light |

Note: It is crucial to avoid repeated freeze-thaw cycles of solutions. Aliquoting into single-use vials is highly recommended. The compound should be handled in a well-ventilated area, and personal protective equipment should be worn.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the Boc group under acidic conditions and thermolysis. The following diagram illustrates the expected degradation signaling pathway.

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability profile of this compound, a series of forced degradation studies should be conducted in accordance with ICH Q1A(R2) guidelines.[3] These studies will help to identify degradation products and establish the intrinsic stability of the molecule.

The following diagram outlines a general workflow for conducting these stability studies.

Caption: General workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradation products.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the parent compound and any less polar degradants. A shallow gradient is recommended for better resolution. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength where both the parent and potential degradants absorb (e.g., 220 nm and 254 nm). Mass Spectrometry (MS) for identification. |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Forced Degradation Protocols

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Protocol:

-

Prepare solutions of the compound (e.g., 1 mg/mL) in the following media:

-

0.1 N Hydrochloric Acid (HCl)

-

Purified Water (as a control)

-

0.1 N Sodium Hydroxide (NaOH)

-

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before HPLC analysis.

-

Analyze all samples by the stability-indicating HPLC method.

Objective: To evaluate the compound's susceptibility to oxidation.

Protocol:

-

Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Add a solution of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze all samples by the stability-indicating HPLC method.

Objective: To assess the stability of the solid compound at elevated temperatures.

Protocol:

-

Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

-

Withdraw samples at specified time points (e.g., 1, 3, 7, 14 days).

-

Dissolve the samples in a suitable solvent to a known concentration.

-

Analyze all samples by the stability-indicating HPLC method.

Objective: To determine the effect of light exposure on the compound's stability, following ICH Q1B guidelines.[4]

Protocol:

-

Expose a thin layer of the solid compound and a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Simultaneously, store control samples (both solid and solution) in the dark under the same temperature and humidity conditions.

-

At the end of the exposure period, prepare the samples for analysis.

-

Analyze all samples by the stability-indicating HPLC method.

Data Presentation and Interpretation

The results from the forced degradation studies should be tabulated to clearly present the percentage of the parent compound remaining and the percentage of each degradation product formed over time.

Table 1: Example Data Table for Hydrolytic Degradation Study at 60°C

| Time (hours) | % Parent Remaining (0.1 N HCl) | % Degradant 1 (0.1 N HCl) | % Parent Remaining (Water) | % Degradant 1 (Water) | % Parent Remaining (0.1 N NaOH) | % Degradant 1 (0.1 N NaOH) |

| 0 | 100.0 | 0.0 | 100.0 | 0.0 | 100.0 | 0.0 |

| 2 | ... | ... | ... | ... | ... | ... |

| 4 | ... | ... | ... | ... | ... | ... |

| 8 | ... | ... | ... | ... | ... | ... |

| 24 | ... | ... | ... | ... | ... | ... |

Conclusion

The chemical stability of this compound is primarily influenced by its Boc protecting group, which is susceptible to acidic and thermal degradation. The nitrile and carboxylic acid functionalities are expected to be more stable under typical handling and storage conditions. For optimal preservation of its quality and purity, the compound should be stored at low temperatures (-20°C to -80°C for long-term), in a dry, inert environment, and protected from light. The provided experimental protocols offer a robust framework for a comprehensive stability assessment, enabling researchers and drug development professionals to ensure the integrity of this critical pharmaceutical intermediate.

References

The Enigmatic Building Block: A Technical Overview of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric Acid in Medicinal Chemistry

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a chiral non-proteinogenic amino acid, presents itself as a potentially valuable, yet sparsely documented, building block in the field of medicinal chemistry. Its unique structural features—a sterically demanding ortho-cyano-phenyl group, a chiral beta-amino acid backbone, and an acid-labile Boc protecting group—suggest a significant potential for its application in the design of novel therapeutics. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable scarcity of specific data regarding its synthesis, characterization, and application. This guide, therefore, aims to provide a foundational understanding of its potential utility by drawing parallels with structurally related and well-documented analogs, while clearly delineating the current knowledge gaps.

Physicochemical Properties and Handling

| Property | Inferred Value/Information | Source/Rationale |

| CAS Number | 270065-83-3 | Chemical Supplier Databases |

| Molecular Formula | C₁₆H₂₀N₂O₄ | Calculated from structure |

| Molecular Weight | 304.34 g/mol | Calculated from structure |

| Appearance | Likely a white to off-white solid | General appearance of similar amino acid derivatives |

| Purity | Typically >95% | Standard for commercially available building blocks |

| Storage Conditions | Store at 2-8°C, protected from moisture | General recommendation for Boc-protected amino acids |

The Role of Boc-Protected β-Amino Acids in Drug Discovery

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and medicinal chemistry. Its stability under a wide range of reaction conditions, coupled with its facile removal under mildly acidic conditions, allows for the precise and sequential construction of complex molecules.

The β-amino acid scaffold, as present in the title compound, is of particular interest to medicinal chemists. Peptides and peptidomimetics incorporating β-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases compared to their α-amino acid counterparts. This increased metabolic stability can lead to improved pharmacokinetic profiles and prolonged therapeutic effects.

The following workflow illustrates the general utility of Boc-protected amino acids in synthetic chemistry:

Caption: General workflow for utilizing Boc-protected amino acids in synthesis.

Potential Applications in Medicinal Chemistry: An Extrapolation

While direct applications of this compound are not explicitly detailed in the available literature, we can hypothesize its utility based on the roles of analogous structures. The ortho-cyano-phenyl moiety is a particularly intriguing feature. The cyano group can act as a hydrogen bond acceptor, a dipole, or a precursor for other functional groups like tetrazoles, which are common bioisosteres for carboxylic acids.

Its structural similarity to intermediates used in the synthesis of inhibitors for various enzyme classes, such as proteases and kinases, suggests its potential as a key building block in these areas. For instance, related β-amino acid derivatives have been incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

The hypothetical incorporation of this building block into a target molecule could follow a pathway where the unique side chain interacts with a specific pocket of a biological target.

Caption: Hypothetical interaction of a derivative with a target's binding pocket.

Synthesis and Experimental Protocols: A Critical Knowledge Gap

A significant challenge in providing a comprehensive guide is the absence of detailed, published experimental protocols for the synthesis of this compound itself, or for its use in further synthetic transformations. Standard methods for the introduction of the Boc group onto an amino acid, such as reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, can be presumed. However, the specific conditions, yields, and purification methods for this particular substrate are not documented.

Similarly, protocols for coupling this building block with other molecules, or for the deprotection of the Boc group in the context of a larger synthesis, would be highly valuable to the research community but are currently unavailable in the public domain.

Conclusion and Future Outlook

This compound represents a building block of unrealized potential in medicinal chemistry. Its constituent parts suggest a role in the development of metabolically stable and potent therapeutic agents. However, the striking lack of specific, publicly available data—from basic physicochemical properties to detailed experimental protocols and biological applications—hinders its broader adoption by the scientific community.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the need for foundational research to characterize this molecule and its reactivity. The opportunity lies in the potential for novel discoveries that could arise from the application of this unique building block in unexplored areas of medicinal chemistry. The publication of synthesis and application data for this compound would be a valuable contribution to the field, enabling its evaluation in a wider range of drug discovery programs.

The Potential of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric Acid in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential applications of the chiral building block, Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, in the field of drug discovery. This compound and its analogs are pivotal intermediates in the synthesis of a class of therapeutic agents known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are instrumental in the management of type 2 diabetes mellitus. This document provides a comprehensive overview of its role in the synthesis of potent and selective DPP-4 inhibitors, details relevant experimental protocols, and presents quantitative data for analogous compounds. Furthermore, it elucidates the critical signaling pathways involved and outlines a typical workflow for the discovery and evaluation of novel drug candidates derived from this structural motif.

Introduction: The Significance of β-Amino Acids in Drug Design

β-amino acids are non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry. Their incorporation into peptide backbones or as standalone pharmacophores can confer unique conformational properties, enhanced metabolic stability, and improved pharmacokinetic profiles to drug candidates. The Boc-protected (tert-butyloxycarbonyl) chiral β-amino acid, this compound, is a prime example of a versatile building block with considerable potential in the design of novel therapeutics. Its stereochemistry and the presence of a reactive cyanophenyl group make it a valuable precursor for creating complex molecular architectures with specific biological activities.

Core Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The primary application of this compound and its structural analogs lies in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism of action makes DPP-4 inhibitors a cornerstone in the treatment of type 2 diabetes mellitus.

A prominent example of a DPP-4 inhibitor synthesized from a structurally related precursor is Sitagliptin . While Sitagliptin itself contains a 2,4,5-trifluorophenyl group, the synthetic principles and the role of the β-amino acid core are directly translatable to derivatives of this compound. The cyanophenyl moiety is a recognized pharmacophore in numerous DPP-4 inhibitors, contributing to the binding affinity and selectivity of the molecule.

The Role of the 2-Cyanophenyl Group

The nitrile group on the phenyl ring is a key feature in many DPP-4 inhibitors. It often engages in specific interactions within the active site of the DPP-4 enzyme, contributing to the overall binding affinity and potency of the inhibitor. Structure-activity relationship (SAR) studies of various DPP-4 inhibitors have highlighted the importance of substitutions on the phenyl ring for optimizing inhibitory activity and selectivity. The 2-cyano substitution can influence the electronic properties and conformation of the molecule, allowing for tailored interactions with key amino acid residues in the enzyme's binding pocket.

Quantitative Data: Potency of a Representative DPP-4 Inhibitor

To illustrate the potential of drug candidates derived from this class of intermediates, the following table summarizes the in vitro potency of Sitagliptin, a well-established DPP-4 inhibitor.

| Compound | Target | IC50 (nM) | Assay System |

| Sitagliptin | DPP-4 | 18[1] | Human recombinant DPP-4 |

| Sitagliptin | DPP-4 | 19[2] | Caco-2 cell extracts |

IC50 (Half maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of DPP-4 inhibitors derived from this compound.

Synthesis of a DPP-4 Inhibitor (Illustrative Example: Sitagliptin)

The synthesis of Sitagliptin from its corresponding Boc-protected β-amino acid precursor is a multi-step process. The following is a generalized protocol based on published synthetic routes.

Step 1: Coupling of the β-Amino Acid with the Heterocyclic Core

-

Dissolve Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (the precursor for Sitagliptin) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride to the reaction mixture.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), and stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove water-soluble byproducts.

-

Purify the resulting Boc-protected Sitagliptin by column chromatography on silica gel.

Step 2: Deprotection of the Boc Group

-

Dissolve the Boc-protected Sitagliptin in a suitable solvent, such as methanol or dioxane.

-

Add a strong acid, such as hydrochloric acid (HCl) in methanol or trifluoroacetic acid (TFA), to cleave the Boc protecting group.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The final product, Sitagliptin, can be isolated as its hydrochloride salt or further purified.

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This protocol describes a common method to determine the inhibitory activity of a compound against the DPP-4 enzyme.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound or control to designated wells. Include wells with enzyme and buffer only (enzyme control) and wells with buffer only (background).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of background) / (Rate of enzyme control - Rate of background))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4][5]

Signaling Pathways and Experimental Workflows

Incretin Signaling Pathway and DPP-4 Inhibition

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of the incretin signaling pathway.

Caption: Mechanism of DPP-4 inhibitor action on the incretin pathway.

Experimental Workflow for Novel DPP-4 Inhibitor Discovery

The diagram below outlines a typical workflow for the discovery and preclinical evaluation of new DPP-4 inhibitors starting from a building block like this compound.

Caption: A typical drug discovery workflow for novel DPP-4 inhibitors.

Conclusion

This compound represents a valuable and versatile chiral building block for the synthesis of novel drug candidates, particularly in the area of DPP-4 inhibition for the treatment of type 2 diabetes. Its specific stereochemistry and the presence of a cyanophenyl moiety provide a solid foundation for the design of potent and selective inhibitors. The experimental protocols and workflows detailed in this guide offer a framework for researchers and drug development professionals to harness the potential of this and related compounds in their quest for new and improved therapeutics. The continued exploration of derivatives based on this scaffold holds significant promise for the future of diabetes management and other therapeutic areas where DPP-4 modulation is relevant.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 5. content.abcam.com [content.abcam.com]

The Cyanophenyl Group: A Key Player in Modulating the Biological Activity of Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

The incorporation of unique functional groups into amino acid scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic outcomes. Among these, the cyanophenyl group has emerged as a critical pharmacophore, significantly influencing the biological activity of amino acid derivatives. This technical guide explores the multifaceted role of the cyanophenyl group in enhancing the potency, selectivity, and pharmacokinetic profiles of amino acid-based compounds, with a particular focus on their application as enzyme inhibitors in key therapeutic areas. Through a detailed examination of structure-activity relationships, experimental data, and relevant biological pathways, this document serves as a comprehensive resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction

Unnatural amino acids are invaluable tools in drug discovery, offering the ability to modulate the shape, function, and stability of peptides and small molecules. The cyanophenyl group, a phenyl ring substituted with a nitrile (-C≡N) moiety, imparts distinct electronic and structural properties that profoundly impact molecular interactions within biological systems. Its electron-withdrawing nature, ability to participate in hydrogen bonding and π-stacking interactions, and its role as a bioisostere for other functional groups make it a versatile component in medicinal chemistry. This guide will delve into the specific contributions of the cyanophenyl group to the biological activity of amino acid derivatives, with a focus on two prominent examples: inhibitors of Dipeptidyl Peptidase IV (DPP-IV) for the treatment of type 2 diabetes and inhibitors of Cathepsin K for the management of osteoporosis.

The Role of the Cyanophenyl Group in DPP-IV Inhibition

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release. Many potent DPP-IV inhibitors incorporate a cyanophenyl group, which plays a pivotal role in their mechanism of action.

Quantitative Data on DPP-IV Inhibitors

The following table summarizes the inhibitory activity of various cyanophenyl-containing compounds against DPP-IV, highlighting the significant potency conferred by this functional group.

| Compound | Target | IC50 (nM) | Ki (nM) | Notes |

| N-Substituted 2-cyanopyrrolidines | DPP-IV | 3.5 ± 1.5 | - | The cyanopyrrolidine moiety is a common feature in many DPP-IV inhibitors, where the nitrile group is crucial for binding to the active site serine residue[1]. |

| Azadipeptide nitrile (Compound 13) | Cathepsin K | - | 0.0031 | While a Cathepsin K inhibitor, this demonstrates the high potency achievable with nitrile-containing peptide analogs[2]. |

| Dipeptidyl nitriles (Lead structure 1) | Cathepsin K | 39 | - | Starting point for the development of more potent inhibitors, showcasing the utility of the nitrile group[3][4]. |

| Balicatib (a dipeptide nitrile) | Cathepsin K | 1.4 | - | A potent and selective Cathepsin K inhibitor, further illustrating the effectiveness of the nitrile warhead[5]. |

Signaling Pathway of DPP-IV Inhibition

The inhibition of DPP-IV prevents the degradation of incretin hormones, thereby augmenting their signaling cascade, which ultimately leads to improved glycemic control.

The Role of the Cyanophenyl Group in Cathepsin K Inhibition

Cathepsin K is a cysteine protease that plays a crucial role in bone resorption by degrading type I collagen. Its inhibition is a therapeutic strategy for osteoporosis. Dipeptide nitriles, often incorporating a cyanophenyl group, have been developed as potent and selective Cathepsin K inhibitors. The nitrile group acts as a "warhead," forming a reversible covalent bond with the active site cysteine residue.

Quantitative Data on Cathepsin K Inhibitors

The following table presents data on Cathepsin K inhibitors, demonstrating the impact of the cyanophenyl and nitrile functionalities on inhibitory potency.

| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity over other Cathepsins |

| Dipeptidyl nitrile (Lead structure 1) | Cathepsin K | 39 | - | Starting point for optimization[3][4]. |

| Balicatib | Cathepsin K | 1.4 | - | Highly selective over Cathepsins B, L, and S[5]. |

| Azadipeptide nitrile (Compound 13) | Cathepsin K | - | 0.0031 | Highly selective over Cathepsins B and S (~1000-fold)[2]. |

| Odanacatib (contains a fluoroleucine side chain) | Cathepsin K | 0.2 | - | High selectivity over Cathepsins B, L, and S[5]. |

| Relacatib | Cathepsin K | - | 0.041 (app) | Less selective, also inhibits Cathepsins L and V[5]. |

Mechanism of Covalent Inhibition

The nitrile group of cyanophenyl-containing amino acid derivatives can act as an electrophilic "warhead" that reacts with the nucleophilic cysteine residue in the active site of cysteine proteases like Cathepsin K, forming a reversible thioimidate adduct.

Experimental Protocols

General Synthesis of p-Cyanophenylalanine Derivatives

A common method for the synthesis of 4-cyanophenylalanine involves the nucleophilic substitution of a protected malonate with p-cyanobenzyl bromide, followed by hydrolysis and decarboxylation.

Detailed Protocol:

-

Nucleophilic Substitution: To a solution of diethyl acetamidomalonate in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) to generate the enolate. To this mixture, add p-cyanobenzyl bromide and reflux for several hours.

-

Hydrolysis and Decarboxylation: The resulting substituted malonate is then heated under acidic conditions (e.g., with hydrochloric acid) to hydrolyze the ester and amide groups and effect decarboxylation, yielding 4-cyanophenylalanine[6].

-

Purification: The final product is purified by recrystallization.

For the synthesis of (R)-3-Amino-3-(4-cyanophenyl)propionic acid, a biocatalytic approach using an enantioselective N-acylation with an enzyme like Candida antarctica lipase A can be employed to resolve the racemic mixture.

In Vitro Enzyme Inhibition Assay (General Protocol)

The inhibitory activity of cyanophenyl-containing amino acid derivatives is typically assessed using a fluorometric assay.

Materials:

-

Purified recombinant human DPP-IV or Cathepsin K

-

Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-IV, Z-LR-AMC for Cathepsin K)

-

Assay buffer (specific to the enzyme)

-

Test compounds (cyanophenyl derivatives) and a reference inhibitor

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

-

Enzyme Reaction: In the wells of a 96-well plate, add the assay buffer, the test compound solution, and the enzyme solution.

-

Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the control (no inhibitor) and plot against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model[3][7][8][9][10][11][12].

Pharmacokinetic Considerations

The cyanophenyl group can also favorably influence the pharmacokinetic properties of amino acid derivatives. The nitrile group is generally resistant to metabolic degradation, which can improve the metabolic stability and half-life of a drug. For example, some cyanopyrrolidine DPP-IV inhibitors are metabolized via hydrolysis of the nitrile group, but this is not always the major metabolic pathway[13][14][15]. The pharmacokinetic parameters of balicatib, a cathepsin K inhibitor, have been described using a two-compartment model with zero-order input and first-order elimination[16]. The pharmacokinetic profiles of several cathepsin K inhibitors, including odanacatib and balicatib, have been compared, highlighting differences in half-life, bioavailability, and clearance[17]. For instance, sitagliptin, a DPP-IV inhibitor, is well-absorbed and primarily excreted unchanged in the urine, with an apparent terminal half-life of 8 to 14 hours[18][19].

Conclusion

The cyanophenyl group is a powerful and versatile tool in the medicinal chemist's arsenal for the design of novel amino acid-based therapeutics. Its ability to enhance binding affinity through specific molecular interactions, improve metabolic stability, and act as a covalent or non-covalent pharmacophore has been demonstrated in the development of potent and selective inhibitors for enzymes such as DPP-IV and Cathepsin K. The data and protocols presented in this guide underscore the significant contribution of the cyanophenyl group to the biological activity of amino acids and provide a solid foundation for the future design of innovative drug candidates. A thorough understanding of the structure-activity relationships and mechanistic principles outlined herein will be instrumental for researchers and drug development professionals seeking to harness the full potential of this unique chemical moiety.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. Highly selective azadipeptide nitrile inhibitors for cathepsin K: design, synthesis and activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Dipeptide nitrile inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. content.abcam.com [content.abcam.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. Population pharmacokinetics of balicatib, a cathepsin K inhibitor [page-meeting.org]

- 17. benchchem.com [benchchem.com]

- 18. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among the various strategies developed, the use of the tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino function of amino acids has been a cornerstone of solid-phase peptide synthesis (SPPS). Developed by R.B. Merrifield, this acid-labile protecting group enabled the stepwise and controlled assembly of amino acids, revolutionizing the field of peptide chemistry and paving the way for the synthesis of complex peptides and small proteins.

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for the application of Boc chemistry in peptide synthesis.

Core Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Boc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin). The synthesis proceeds from the C-terminus to the N-terminus. The success of this methodology hinges on the principle of differential acid lability: the Nα-Boc group is removed with a moderately strong acid, while the more acid-stable side-chain protecting groups and the linkage to the resin are cleaved only at the end of the synthesis with a very strong acid.

The typical Boc-SPPS cycle consists of the following steps:

-

Deprotection: The removal of the Nα-Boc group from the resin-bound amino acid or peptide.

-

Neutralization: The neutralization of the resulting ammonium salt to liberate the free amine.

-

Coupling: The formation of a peptide bond between the newly exposed amine and the next incoming Boc-protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.

The Chemistry of Boc Protection and Deprotection

Introduction of the Boc Group

The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The reaction proceeds via a nucleophilic acyl substitution where the deprotonated amino group attacks one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into the stable byproducts tert-butanol and carbon dioxide.

Caption: Mechanism of Boc protection of an amino acid.

Boc Deprotection

The removal of the Boc group is the critical step that allows for the stepwise elongation of the peptide chain. This is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to liberate the free amine as its TFA salt.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by various factors including the choice of reagents, solvents, temperature, and reaction time.

Boc Protection of Amino Acids

The following table summarizes typical conditions and yields for the Boc protection of a generic amino acid.

| Amino Acid | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| L-Alanine | (Boc)₂O (1.1 eq) | NaOH (2 eq) | Dioxane/Water (1:1) | 0 to RT | 4 | >90 | |

| Primary Amine | (Boc)₂O (1.1 eq) | Triethylamine (1.1 eq) | Dichloromethane | Room Temp | 1 - 4 | >95 | |

| Secondary Amine | (Boc)₂O (1.1 eq) | Triethylamine (1.1 eq) | Dichloromethane | Room Temp | 2 - 8 | >90 | |

| Aromatic Amine | (Boc)₂O | DMAP (cat.) | Acetonitrile | RT - 50 | 4 - 24 | 85 - 95 |

Boc Deprotection Conditions

The conditions for Boc deprotection can be modulated to achieve efficient cleavage while minimizing side reactions.

| Substrate | Acid | Concentration | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Boc-protected amine | TFA | 20-50% (v/v) | Dichloromethane | Room Temp | 30 min - 4 h | High to Quantitative | |

| Boc-protected amine | HCl | 4M | Dioxane | Room Temp | ~30 min | High to Quantitative | |

| Peptide-resin | TFA | 50% | Dichloromethane | Room Temp | 30 min | Not specified |

Detailed Experimental Protocols

Protocol 1: Boc Protection of an Amino Acid (L-Alanine)

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water containing NaOH (2 equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Add (Boc)₂O (1.1 equivalents) to the solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected L-Alanine.

Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in a manual Boc-SPPS.

Materials:

-

Boc-protected amino acid-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

-

Hydroxybenzotriazole (HOBt) or other coupling additive

-

The next Boc-protected amino acid

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the Boc-amino acid-resin in DCM for 20-30 minutes.

-

Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 30 minutes at room temperature.

-

Drain the TFA solution.

-

Wash the resin with DCM (3 times) to remove excess TFA.

-

-

Neutralization:

-

Wash the resin with a solution of 5% DIEA in DCM (2 times, 5 minutes each).

-

Wash the resin with DCM (3 times) to remove excess DIEA.

-

-

Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DCM or DMF for 10-15 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DCM (3 times).

-

Wash the resin with isopropanol (2 times).

-

Wash the resin with DCM (3 times).

-

The resin is now ready for the next deprotection step in the subsequent cycle.

Visualization of the Boc-SPPS Workflow

The cyclical nature of Boc-SPPS can be represented as a logical workflow.

Caption: A diagram of the cyclical workflow in Boc-SPPS.

Side Reactions and Considerations

While a robust method, Boc-SPPS is not without potential side reactions that can impact the purity and yield of the final peptide. These include:

-

Alkylation of sensitive residues: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains, particularly tryptophan and methionine. The addition of scavengers like dithiothreitol (DTE) or anisole to the deprotection solution can mitigate this.

-

Diketopiperazine formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin. This is particularly problematic if proline is the second or third residue.

-

Aspartimide formation: Peptides containing aspartic acid can undergo base-catalyzed cyclization to form a stable aspartimide, which can lead to racemization and the formation of β-aspartyl peptides upon ring-opening.

-

Incomplete deprotection or coupling: Steric hindrance or peptide aggregation can lead to incomplete reactions, resulting in deletion sequences. Careful monitoring of each step is crucial.

Conclusion

The Boc protection strategy remains a powerful and relevant tool in the field of peptide synthesis. Its well-understood chemistry, coupled with the vast body of literature and established protocols, makes it a reliable method for the preparation of a wide range of peptides. While the milder conditions of Fmoc chemistry have led to its widespread adoption, the Boc strategy offers distinct advantages in certain contexts, such as the synthesis of long or difficult sequences where aggregation can be problematic. A thorough understanding of the core principles, reaction mechanisms, and potential pitfalls is essential for researchers, scientists, and drug development professionals to successfully leverage the power of Boc protection in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols for Peptide Coupling of Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of sterically hindered and structurally unique amino acids is a critical challenge in modern peptide synthesis. Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid, a non-canonical beta-amino acid, presents such a challenge due to the steric hindrance imposed by the ortho-cyano-phenyl group. This substituent can significantly impact the efficiency of peptide bond formation. The selection of an appropriate coupling reagent and optimized protocol is therefore paramount to achieving high yields and purity in peptides containing this moiety.

These application notes provide a comprehensive overview of recommended coupling reagents and detailed protocols for the efficient incorporation of this compound into peptide chains. The information is intended to guide researchers in selecting the optimal conditions for their specific synthetic needs, whether in solution-phase or solid-phase peptide synthesis (SPPS).

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is critical when dealing with sterically demanding amino acids. Based on their known efficacy in difficult couplings, four reagents are recommended for this compound: HATU , COMU , PyBOP , and DEPBT . The following table summarizes their key characteristics and expected performance based on general observations for hindered couplings.

| Coupling Reagent | Class | Key Advantages | Potential Disadvantages | Recommended Use Case |

| HATU | Uronium/Aminium Salt | High reactivity and speed, effective for sterically hindered amino acids, low racemization. | Potential for guanidinylation of the N-terminal amine if used in excess. Based on potentially explosive HOAt. | Rapid and efficient coupling of hindered residues where high yield is critical. |

| COMU | Uronium Salt | High reactivity comparable to HATU, non-explosive (Oxyma-based), good solubility, requires only one equivalent of base. | Can also cause guanidinylation if used in excess. | A safer and highly effective alternative to HATU for challenging couplings. |

| PyBOP | Phosphonium Salt | Efficient coupling, avoids the side reaction of guanidinylation, byproducts are less hazardous than older phosphonium reagents. | Generally considered slightly less reactive than HATU. | Ideal for situations where guanidinylation is a concern, such as in fragment condensation or when using an excess of reagent. |

| DEPBT | Phosphonium Salt | Remarkably low racemization, effective for sensitive amino acids and fragment coupling. | May exhibit slower reaction kinetics compared to uronium/aminium salts. | Recommended for couplings where minimizing epimerization is the highest priority. |

Experimental Protocols

The following are detailed protocols for the coupling of this compound using the recommended reagents. These protocols are starting points and may require optimization based on the specific peptide sequence and reaction scale.

Protocol 1: HATU-Mediated Coupling

This protocol is designed for high-efficiency coupling of the sterically hindered amino acid.

Materials:

-

This compound

-

N-terminal deprotected peptide-resin or amino ester

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure (Solid-Phase):

-

Swell the deprotected peptide-resin in DMF for 30 minutes.

-

In a separate vessel, dissolve this compound (1.5-2.0 eq.) and HATU (1.5-2.0 eq.) in DMF.

-

Add DIPEA (3.0-4.0 eq.) to the amino acid/HATU solution and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Procedure (Solution-Phase):

-

Dissolve the amino ester hydrochloride (1.0 eq.) in DMF and add DIPEA (1.1 eq.) to generate the free amine.

-

In a separate flask, dissolve this compound (1.1 eq.) and HATU (1.1 eq.) in DMF.

-

Add DIPEA (2.2 eq.) to the amino acid/HATU mixture and stir for 1-5 minutes at 0 °C.

-

Add the activated acid solution to the free amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Protocol 2: COMU-Mediated Coupling

This protocol offers a safer, yet highly effective alternative to HATU.

Materials:

-

This compound

-

N-terminal deprotected peptide-resin or amino ester

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure (Solid-Phase):

-

Swell the deprotected peptide-resin in DMF for 30 minutes.

-

In a separate vessel, dissolve this compound (1.5-2.0 eq.) and COMU (1.5-2.0 eq.) in DMF.

-

Add DIPEA (1.5-2.0 eq.) to the amino acid/COMU solution and pre-activate for 1-5 minutes. Note that COMU requires less base than HATU.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress.

-

Upon completion, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: PyBOP-Mediated Coupling

This protocol is recommended to avoid potential guanidinylation side reactions.

Materials:

-

This compound

-

N-terminal deprotected peptide-resin or amino ester

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

(Optional) 1-Hydroxybenzotriazole (HOBt)

Procedure (Solid-Phase):

-

Swell the deprotected peptide-resin in DMF for 30 minutes.

-

In a separate vessel, dissolve this compound (1.5-2.0 eq.), PyBOP (1.5-2.0 eq.), and optionally HOBt (1.5-2.0 eq.) in DMF.

-

Add DIPEA (3.0-4.0 eq.) to the solution.

-

Add the coupling mixture to the resin.

-

Agitate the reaction at room temperature for 1-6 hours. Monitor the reaction progress.

-

After completion, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 4: DEPBT-Mediated Coupling

This protocol is the method of choice when suppression of racemization is the primary concern.

Materials:

-

This compound

-

N-terminal deprotected peptide-resin or amino ester

-